2-iodo-3,N,N-trimethylbenzamide
Description
2-Iodo-3,N,N-trimethylbenzamide is a benzamide derivative characterized by an iodine substituent at the ortho position (C2), a methyl group at the meta position (C3), and dimethylamine groups attached to the carboxamide nitrogen. For instance, compounds such as 2-iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide () and 3-iodo-N,N-dimethylbenzamide () highlight the influence of substituent positioning and functional groups on reactivity and biological activity.
The iodine atom at C2 likely enhances electrophilicity, facilitating cross-coupling reactions or serving as a directing group in metal-catalyzed processes .
Properties
IUPAC Name |
2-iodo-N,N,3-trimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-7-5-4-6-8(9(7)11)10(13)12(2)3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMVGQPMDCKHOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Substituent Position :
- Iodine at C2 (as in the target compound) vs. C3 () alters electronic distribution. Ortho-iodo derivatives are more reactive in cross-coupling reactions due to proximity to the carboxamide group .
- Methyl at C3 (target) vs. trimethylsilyl () impacts steric hindrance; the latter’s bulkiness may reduce reactivity in crowded catalytic environments.
Biological Activity :
- Benzamides with thiourea or benzothiazole groups () exhibit antibacterial properties, whereas simpler methyl/iodo derivatives (e.g., ) are less studied for bioactivity but may serve as intermediates for drug discovery.
Synthetic Utility :
- The trimethylsilyl group in ’s compound enables regioselective cycloadditions, whereas alkoxy-substituted analogs () are tailored for pesticidal applications.
Physicochemical and Spectral Characterization
While direct data for 2-iodo-3,N,N-trimethylbenzamide are unavailable, analogous compounds provide benchmarks:
- Melting Points : 2-Iodo-N,N-dimethyl-3-(trimethylsilyl)benzamide melts as a beige solid (155 mg, 89% yield) .
- Spectroscopy: IR and NMR data for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () confirm carboxamide and hydroxyl group interactions, suggesting similar diagnostic peaks for the target compound.
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